molecular formula C12H16N2 B1294650 2-(Diethylamino)-2-phenylacetonitrile CAS No. 5097-99-4

2-(Diethylamino)-2-phenylacetonitrile

Cat. No.: B1294650
CAS No.: 5097-99-4
M. Wt: 188.27 g/mol
InChI Key: MNUHBMWEFILMEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Diethylamino)-2-phenylacetonitrile is a chemical compound with the molecular formula C12H16N2. This compound is a colorless to yellowish liquid with a faint odor and is soluble in organic solvents.

Scientific Research Applications

2-(Diethylamino)-2-phenylacetonitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of biological pathways and interactions.

    Industry: Utilized in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Diethylamino)-2-phenylacetonitrile can be synthesized through a modified Strecker reaction. This involves the reaction between 4-(dimethylamino)benzaldehyde, 1,2,3,4-tetrahydroisoquinoline, and potassium cyanide in the presence of silica-supported sulfuric acid in acetonitrile at room temperature . The reaction yields the desired compound as yellow prisms when crystallized from a petroleum ether:ethyl acetate mixture at 25°C .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale application of the Strecker synthesis, optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Diethylamino)-2-phenylacetonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives of the nitrile group.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism by which 2-(Diethylamino)-2-phenylacetonitrile exerts its effects involves interactions with molecular targets and pathways. While specific details on its mechanism are limited, it is known to interact with various enzymes and receptors, influencing biological processes .

Comparison with Similar Compounds

    2-(Diethylamino)-2-phenylacetonitrile: Unique due to its specific structure and functional groups.

    Acetonitrile: A simpler nitrile compound with different applications.

    Dimethylaminophenylacetonitrile: Similar structure but with dimethyl groups instead of diethyl.

Uniqueness: this compound stands out due to its specific diethylamino and phenylacetonitrile moieties, which confer unique chemical properties and reactivity compared to other nitriles.

Properties

IUPAC Name

2-(diethylamino)-2-phenylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-3-14(4-2)12(10-13)11-8-6-5-7-9-11/h5-9,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUHBMWEFILMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80874327
Record name Benzeneacetonitrile, .alpha.-(diethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80874327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5097-99-4
Record name α-(Diethylamino)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5097-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetonitrile, (diethylamino)phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005097994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetonitrile, .alpha.-(diethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80874327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(Diethylamino)-2-phenylacetonitrile
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(Diethylamino)-2-phenylacetonitrile
Reactant of Route 3
Reactant of Route 3
2-(Diethylamino)-2-phenylacetonitrile
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(Diethylamino)-2-phenylacetonitrile
Reactant of Route 5
Reactant of Route 5
2-(Diethylamino)-2-phenylacetonitrile
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(Diethylamino)-2-phenylacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.